molecular formula C12H25N B13227967 N-(1-ethylpropyl)cycloheptanamine CAS No. 915920-59-1

N-(1-ethylpropyl)cycloheptanamine

Cat. No.: B13227967
CAS No.: 915920-59-1
M. Wt: 183.33 g/mol
InChI Key: GBRBSIOOKRVTQD-UHFFFAOYSA-N
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Description

N-(1-Ethylpropyl)cycloheptanamine is a cycloheptane-based amine derivative featuring a branched alkyl substituent at the nitrogen atom. The 1-ethylpropyl (pentan-3-yl) group is a recurring motif in pesticidal compounds, influencing physicochemical properties such as lipophilicity and volatility .

Properties

CAS No.

915920-59-1

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

N-pentan-3-ylcycloheptanamine

InChI

InChI=1S/C12H25N/c1-3-11(4-2)13-12-9-7-5-6-8-10-12/h11-13H,3-10H2,1-2H3

InChI Key

GBRBSIOOKRVTQD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1CCCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pentan-3-yl)cycloheptanamine typically involves the reaction of cycloheptanone with pentan-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an amine.

Industrial Production Methods

In an industrial setting, the production of N-(Pentan-3-yl)cycloheptanamine may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(Pentan-3-yl)cycloheptanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include cycloheptanone derivatives, secondary and tertiary amines, and various substituted cycloheptanamine compounds.

Scientific Research Applications

N-(Pentan-3-yl)cycloheptanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Pentan-3-yl)cycloheptanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pendimethalin (N-(1-Ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine)

Structural Similarities :

  • Both compounds share the N-(1-ethylpropyl) substituent.
  • Pendimethalin replaces the cycloheptane ring with a dinitro-substituted benzene core and methyl groups at positions 3 and 3.

Functional Differences :

Property N-(1-Ethylpropyl)cycloheptanamine Pendimethalin
Core Structure Cycloheptane 3,4-Dimethyl-2,6-dinitrobenzene
Molecular Formula C₁₂H₂₅N (estimated) C₁₃H₁₉N₃O₄
Application Not explicitly documented Pre-emergent herbicide (e.g., Prowl®)
Regulatory Status Unknown EPA-regulated; tolerances up to 180.291 ppm

Research Findings :

  • Pendimethalin’s efficacy arises from its nitro groups, which inhibit microtubule formation in weeds. The cycloheptanamine analog’s lack of electron-withdrawing groups likely renders it inactive as a herbicide .

Pebulate (Butylethylcarbamothioic Acid S-Propyl Ester)

Structural Similarities :

  • Both compounds feature branched alkyl chains on nitrogen.

Functional Differences :

Property N-(1-Ethylpropyl)cycloheptanamine Pebulate
Core Structure Cycloheptane-amine Thiocarbamate
Molecular Formula C₁₂H₂₅N C₁₀H₂₁NOS
Application Undocumented Soil fumigant for weed control
Volatility Likely higher (amine group) Lower (ester and sulfur moieties)

Trimorphamide (N-(2,2,2-Trichloro-1-(4-morpholinyl)ethyl)formamide)

Structural Similarities :

  • Both contain tertiary amine groups.

Functional Differences :

Property N-(1-Ethylpropyl)cycloheptanamine Trimorphamide
Core Structure Cycloheptane Morpholine ring + trichloroethyl group
Reactivity Basic amine Electrophilic trichloroethyl moiety
Application Undocumented Fungicidal properties

Key Structural and Functional Insights

  • Substituent Effects : The N-(1-ethylpropyl) group enhances lipophilicity in both cycloheptanamine and pendimethalin, but the latter’s nitro groups confer redox activity critical for pesticidal action .
  • Regulatory Gaps : Unlike pendimethalin or pebulate, N-(1-ethylpropyl)cycloheptanamine lacks documented pesticidal use or toxicity profiles, highlighting a research gap .

Biological Activity

N-(1-ethylpropyl)cycloheptanamine, also known as this compound hydrobromide, is a compound that has garnered interest due to its potential biological activities, particularly in the central nervous system (CNS). This article reviews the available research findings, mechanisms of action, and potential therapeutic applications of this compound.

This compound is characterized by its unique structure, which includes a cycloheptane ring and an ethylpropyl substituent on the nitrogen atom. This structural configuration may influence its pharmacological properties, including solubility and receptor binding characteristics.

Compound Name Molecular Formula Unique Features
This compoundC₁₁H₁₅NEthylpropyl group enhances solubility and receptor affinity
N-(sec-butyl)cycloheptanamine hydrobromideC₁₁H₂₄BrNOne carbon less than the ethylpropyl variant
N-cyclopropylcycloheptanamineC₁₁H₁₅NContains a cyclopropane ring instead of ethylpropyl

The biological activity of this compound appears to be mediated through its interaction with various neurotransmitter systems. Preliminary studies suggest that it may exhibit stimulant properties similar to other psychoactive compounds. The compound likely interacts with adrenergic and dopaminergic receptors, influencing neurotransmitter release and modulating synaptic activity.

Interaction with Receptors

  • Adrenergic Receptors : These receptors are involved in the regulation of mood and attention. The binding affinity of this compound to these receptors suggests potential applications in treating conditions such as ADHD.
  • Dopaminergic Receptors : Involvement with dopaminergic pathways indicates possible effects on motivation and reward mechanisms, relevant in mood disorders.

Biological Activities

Research indicates that this compound may have several biological activities:

  • Stimulant Properties : Early findings suggest it may enhance alertness and cognitive function.
  • Potential Antidepressant Effects : Its ability to modulate neurotransmitter systems could make it a candidate for treating depression.
  • Anti-inflammatory Potential : Similar compounds have shown anti-inflammatory effects, warranting further investigation into this aspect.

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